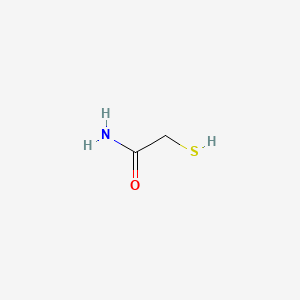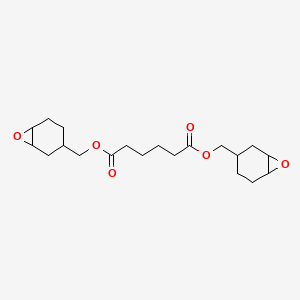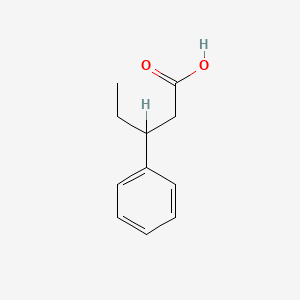
4-Chloro-6-phenyl-1,3,5-triazin-2-amine
説明
4-Chloro-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
作用機序
Target of Action
The primary targets of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine are the SARS-CoV-2 proteins: 3TNT and 6LU7 . These proteins play a crucial role in the replication and survival of the SARS-CoV-2 virus within host cells.
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, thereby inhibiting their function. The compound exhibits a binding affinity of -9.3 and -8.8 for protein 3TNT and 6LU7 respectively .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the sars-cov-2 proteins, thereby disrupting the viral replication process .
Pharmacokinetics
The Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been studied . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the action of this compound is the inhibition of the SARS-CoV-2 proteins, which leads to a decrease in viral replication within the host cells . This can potentially lead to a decrease in the severity of the SARS-CoV-2 infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the pH of the environment, the presence of other compounds, and the temperature . .
生化学分析
Biochemical Properties
4-Chloro-6-phenyl-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level is a key aspect of its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. High doses can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels have been studied extensively. It has been shown to modulate the activity of key enzymes, thereby influencing the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution within tissues also affects its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity. The compound’s presence in specific subcellular locations influences its function and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with aniline. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like acetone or dioxane. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms by the aniline group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed in industrial production .
化学反応の分析
Types of Reactions
4-Chloro-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives
科学的研究の応用
4-Chloro-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antiviral, antibacterial, and anticancer agents. .
Materials Science: It is used in the development of advanced materials such as polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to understand the mechanism of action of triazine-based drugs
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-1,3,5-triazine-2-amine
- 4-Phenyl-1,3,5-triazin-2-amine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
4-Chloro-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the chlorine atom provides a reactive site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse biological activities .
特性
IUPAC Name |
4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSOANOTPZSYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274642 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3842-53-3 | |
| Record name | 4-chloro-6-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3842-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















